molecular formula C10H7F4N B12102638 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole

6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole

Cat. No.: B12102638
M. Wt: 217.16 g/mol
InChI Key: ZGHSZXPWGFYRPX-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of fluorine and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and trifluoromethyl iodide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is used to deprotonate the indole, facilitating the nucleophilic substitution reaction.

    Reaction Steps: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, where trifluoromethyl iodide reacts with the deprotonated indole to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, blocking the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1-methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-trifluoromethylindole: Lacks the fluorine atom at the 6-position, affecting its reactivity and stability.

    1-methylindole: Lacks both the fluorine and trifluoromethyl groups, making it less stable and less biologically active.

Uniqueness

6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. These functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7F4N

Molecular Weight

217.16 g/mol

IUPAC Name

6-fluoro-1-methyl-5-(trifluoromethyl)indole

InChI

InChI=1S/C10H7F4N/c1-15-3-2-6-4-7(10(12,13)14)8(11)5-9(6)15/h2-5H,1H3

InChI Key

ZGHSZXPWGFYRPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)F)C(F)(F)F

Origin of Product

United States

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